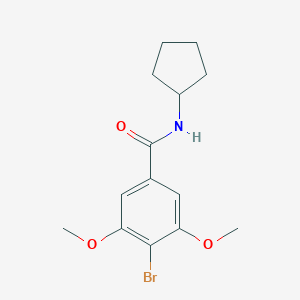
N-(4-methoxyphenyl)-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has been used as a treatment for narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
Mechanism of Action
Modafinil acts on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. It is thought to enhance the release of these neurotransmitters, leading to increased wakefulness and cognitive function. Modafinil also interacts with orexin neurons in the hypothalamus, which are involved in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which are associated with increased wakefulness and cognitive function. Modafinil has also been shown to increase histamine levels, which may contribute to its wakefulness-promoting effects. Additionally, N-(4-methoxyphenyl)-2-phenylpropanamide has been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages as a tool for laboratory experiments. It is well-tolerated and has a low risk of side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, N-(4-methoxyphenyl)-2-phenylpropanamide is also a controlled substance in many countries, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide. One area of interest is the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Additionally, there is growing interest in the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a cognitive enhancer in healthy individuals, particularly in the context of academic and workplace performance. Finally, there is a need for further research on the long-term effects of N-(4-methoxyphenyl)-2-phenylpropanamide use, particularly with regard to its potential for abuse and dependence.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing properties and has shown promise as a treatment for a variety of conditions. Modafinil has several advantages as a tool for laboratory experiments, although its availability may be limited in some countries. There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide, including its use as a treatment for cognitive impairment and as a cognitive enhancer in healthy individuals.
Synthesis Methods
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinyl acetamide with 4-methoxybenzyl bromide. The resulting compound is then reduced with lithium aluminum hydride to produce N-(4-methoxyphenyl)-2-phenylpropanamide. This synthesis method has been well-established and has been used to produce N-(4-methoxyphenyl)-2-phenylpropanamide on a large scale for commercial use.
Scientific Research Applications
Modafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. It has been shown to improve symptoms in these conditions, although more research is needed to fully understand its mechanism of action.
properties
Product Name |
N-(4-methoxyphenyl)-2-phenylpropanamide |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)16(18)17-14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) |
InChI Key |
FELFXFHGOYBLJJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)




![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
